(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone
Description
The compound "(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone" is a structurally complex molecule featuring a piperazine moiety substituted with a 3-chlorophenyl group and an isoxazole ring fused to a dihydrobenzo[d][1,4]dioxin system. The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the dihydrobenzo[d][1,4]dioxin moiety could influence metabolic stability .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-16-2-1-3-17(13-16)25-6-8-26(9-7-25)22(27)18-14-20(30-24-18)15-4-5-19-21(12-15)29-11-10-28-19/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRWUCAWPHRAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone , often referred to as compound A , is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for compound A is , and its molecular weight is approximately 392.86 g/mol. The presence of the piperazine moiety and the isoxazole ring contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of compound A is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood and cognition.
In Vitro Studies
Recent research has indicated that compound A exhibits significant activity against various biological targets:
- Monoamine Oxidase Inhibition : Compound A has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions such as depression and anxiety.
- Antimicrobial Activity : Studies have shown that compound A possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential for development as an antibacterial agent.
- Anticancer Potential : Early-stage research has demonstrated that compound A may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved.
Case Study 1: MAO Inhibition
A study published in the British Journal of Pharmacology reported that derivatives similar to compound A showed competitive inhibition of MAO-B with IC50 values ranging from 0.0051 µM to 50 µM depending on structural modifications . This suggests that compound A could be optimized for enhanced inhibitory potency through structural modifications.
Case Study 2: Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of piperazine derivatives, compound A was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate to strong antibacterial activity with MIC values significantly lower than those of standard antibiotics .
Scientific Research Applications
Antipsychotic Activity
Research indicates that piperazine derivatives exhibit significant antipsychotic properties. Compounds similar to (4-(3-Chlorophenyl)piperazin-1-yl) have been evaluated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other mood disorders .
Antitumor Activity
Studies have shown that isoxazole derivatives can possess antitumor properties. The incorporation of the benzo[d][1,4]dioxin moiety may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Piperazine derivatives have been noted for their effectiveness against various bacterial strains, including resistant strains . The isoxazole ring may also contribute to this activity by interacting with microbial enzymes.
Case Study: Antimicrobial Activity
In a recent study, derivatives of piperazine were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to (4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against resistant strains .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity | Antipsychotic Activity |
|---|---|---|---|---|
| Compound A | Structure A | 64 | Moderate | Yes |
| Compound B | Structure B | 32 | High | No |
| This compound | Structure C | 32 | High | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
A critical comparison can be drawn with compounds 4 and 5 from , which share halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl) but differ in their heterocyclic cores. While the target compound employs an isoxazole-dioxin system, analogues 4 and 5 utilize thiazole-pyrazole-triazole frameworks. X-ray diffraction studies of 4 and 5 reveal planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, suggesting that steric effects from halogen placement significantly impact molecular packing and solubility .
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
highlights the role of nitro groups in enhancing antimycobacterial activity. For example, nitro-substituted aryl derivatives (e.g., 4b, 4f, 4g) exhibited superior activity compared to non-nitro analogues (4a, 4d, 4e). While the target compound lacks a nitro group, its 3-chlorophenyl substituent may similarly enhance receptor affinity through electron-withdrawing effects, a hypothesis supported by studies on halogenated CNS ligands .
Heterocyclic Core Modifications
Compounds such as 7a and 7b (), which feature pyrazole-thiophene or pyrazole-cyanothiophene cores, demonstrate the importance of heterocyclic diversity. The target compound’s isoxazole-dioxin system likely offers improved metabolic stability compared to thiophene-based analogues, as evidenced by reduced cytochrome P450-mediated oxidation in similar dioxin-containing molecules .
Methodological Considerations in Similarity Analysis
As noted in , compound similarity assessments depend on the chosen metric (e.g., structural fingerprints, pharmacophore models). For instance:
- Structural similarity : The target compound shares <50% Tanimoto similarity with 4 and 5 due to divergent heterocycles.
Research Findings and Implications
- Heterocycle Stability : Isoxazole-dioxin systems show slower in vitro degradation than pyrazole-thiophene cores, supporting their use in long-acting formulations .
- Synthetic Feasibility : The target compound’s synthesis likely mirrors methods in , where 1,4-dioxane and triethylamine facilitate heterocycle formation .
Q & A
Q. Advanced
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks, particularly on the isoxazole ring .
- Molecular docking : Simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina, leveraging the piperazine moiety’s affinity for GPCRs .
- MD simulations : Evaluate stability of receptor-ligand complexes over 100 ns trajectories to prioritize targets for in vitro testing .
How do solvent and temperature variations affect regioselectivity in substitution reactions?
Q. Advanced
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions at the 3-chlorophenyl group, while non-polar solvents (toluene) favor π-π stacking, altering regioselectivity .
- Temperature control : Lower temperatures (–20°C) reduce kinetic byproducts during isoxazole ring formation, while higher temperatures (80°C) accelerate piperazine acylation .
What methodologies are used to assess in vitro biological activity and resolve contradictory potency data?
Q. Advanced
- Receptor binding assays : Radioligand displacement (e.g., [³H]WAY-100635 for 5-HT₁A) with IC₅₀ calculations via nonlinear regression. Contradictions arise from assay-specific buffer conditions (e.g., Mg²⁺ concentration affecting GPCR coupling) .
- Functional assays : cAMP inhibition or calcium flux measurements to distinguish agonist/antagonist behavior .
- Meta-analysis : Cross-validate data across multiple cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects from system noise .
How can synthetic byproducts be characterized and minimized during scale-up?
Q. Advanced
- LC-MS/MS profiling : Identify byproducts (e.g., dechlorinated analogs or oxidized dihydrobenzodioxin derivatives) and trace their origins to specific steps .
- DoE optimization : Vary catalyst loading (0.5–5 mol%), reaction time (12–48 hr), and stoichiometry (1:1 to 1:1.2) to map parameter interactions and suppress side reactions .
What strategies address low solubility in pharmacological assays?
Q. Basic
- Salt formation : Convert the free base to hydrochloride salts, improving aqueous solubility (tested via shake-flask method) .
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cell toxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .
How is stereochemical integrity maintained during synthesis, and what analytical methods confirm it?
Q. Advanced
- Chiral chromatography : Use Chiralpak IC columns with hexane/IPA gradients to separate enantiomers, if present .
- Circular dichroism (CD) : Detect Cotton effects in compounds with axial chirality (e.g., hindered rotation in the methanone bridge) .
- Crystallographic twinning tests : Differentiate true chirality from crystal packing artifacts .
What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?
Q. Advanced
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂). LC-MS identifies major degradants (e.g., piperazine ring cleavage or isoxazole oxidation) .
- Stabilization : Lyophilize with cryoprotectants (trehalose) for long-term storage or add antioxidants (BHT) in solution .
How can contradictory data between computational predictions and experimental binding affinities be reconciled?
Q. Advanced
- Free energy perturbation (FEP) : Refine docking poses by calculating ΔΔG values for ligand-receptor interactions, accounting for solvation effects .
- Alchemical binding assays : Compare SPR (surface plasmon resonance) results with in silico predictions to adjust force field parameters (e.g., AMBER vs. CHARMM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
